4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(4-aminoanilino)-3-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5S/c13-8-1-3-9(4-2-8)14-11-6-5-10(21(18,19)20)7-12(11)15(16)17/h1-7,14H,13H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXPRPSTZKBYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059646 | |

| Record name | Benzenesulfonic acid, 4-[(4-aminophenyl)amino]-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-11-5 | |

| Record name | 4-[(4-Aminophenyl)amino]-3-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-((4-aminophenyl)amino)-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[(4-aminophenyl)amino]-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-[(4-aminophenyl)amino]-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-aminoanilino)-3-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(4-Aminophenyl)amino]-3-nitrobenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SQ5W4K7XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 4-(p-Aminoanilino)-3-nitrobenzenesulphonic Acid

The following technical guide provides an in-depth analysis of 4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid , a critical intermediate in the synthesis of high-performance azo dyes and functional organic materials.

Synthesis, Reactivity Profile, and Application Protocols

Executive Summary

This compound (CAS: 135-11-5) is a specialized nitrodiphenylamine derivative serving as a pivotal "building block" in the color chemistry sector.[1] Characterized by its dual functionality—a chromophoric nitro-amine system and a solubilizing sulfonic acid group—it acts as a primary diazo component in the manufacture of Acid Dyes (e.g., Acid Black 1) and Direct Dyes. This guide dissects its physicochemical properties, industrial synthesis routes, and reactivity mechanisms for research and development applications.

Chemical Identity & Structural Analysis

The molecule consists of a benzenesulfonic acid core substituted with a nitro group and a p-phenylenediamine moiety. The electronic push-pull interaction between the electron-donating amine/secondary amine and the electron-withdrawing nitro/sulfonic groups imparts distinct spectral properties and reactivity.

| Property | Data |

| IUPAC Name | 4-[(4-aminophenyl)amino]-3-nitrobenzenesulfonic acid |

| Common Synonyms | 4'-Amino-2-nitrodiphenylamine-4-sulfonic acid; 2-Nitro-4'-aminodiphenylamine-4-sulfonic acid |

| CAS Number | 135-11-5 |

| Molecular Formula | C₁₂H₁₁N₃O₅S |

| Molecular Weight | 309.30 g/mol |

| SMILES | Nc1ccc(Nc2ccc(S(=O)(=O)O)cc2[O-])cc1 |

| Appearance | Dark violet to black crystalline powder |

| Solubility | Soluble in water (enhanced at pH > 7); Soluble in aqueous alkali |

| Acidity (pKa) | ~ -1.0 (Sulfonic acid); ~ 3.5 (Aniline amine) |

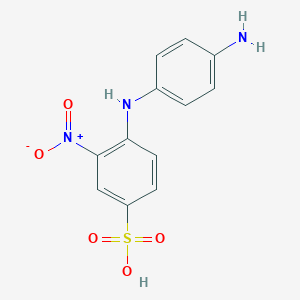

Structural Visualization

The following diagram illustrates the core connectivity and electronic environment.

Figure 1: Structural modularity of this compound highlighting functional zones.

Synthesis Engineering

The industrial and laboratory-scale synthesis relies on a nucleophilic aromatic substitution (

Reaction Mechanism

-

Substrate Activation : The chlorine atom on the benzenesulfonic acid is activated for displacement by the ortho-nitro group and para-sulfonic acid group.

-

Nucleophilic Attack : The highly nucleophilic amine of PPD attacks the carbon bearing the chlorine.

-

Elimination : Chloride is displaced, and the secondary amine linkage is formed.

Synthesis Workflow Diagram

Figure 2: Process flow for the synthesis of this compound via nucleophilic substitution.

Experimental Protocols

The following protocols are designed for research validation. Safety Note : Nitroanilines are toxic and potential sensitizers. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, goggles, lab coat).

Protocol A: Laboratory Synthesis (10g Scale)

Objective : Isolate high-purity sodium salt of the target compound.

-

Preparation :

-

Dissolve 10.0 g of 4-chloro-3-nitrobenzenesulfonic acid (sodium salt) in 80 mL of water at 50°C.

-

In a separate beaker, dissolve 4.8 g of p-phenylenediamine (1.1 equivalents) in 30 mL of warm water.

-

-

Condensation :

-

Add the PPD solution to the sulfonic acid solution.

-

Add 2.5 g of Calcium Carbonate (CaCO₃) to act as an acid binder.

-

Heat the mixture to reflux (approx. 95-100°C) with vigorous stirring for 4-6 hours.

-

Monitoring: Reaction progress can be monitored by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting chloro-compound spot should disappear.

-

-

Work-up :

-

Filter the hot solution to remove unreacted CaCO₃ and calcium salts.

-

To the filtrate, add Sodium Chloride (NaCl) (approx. 15% w/v) to induce "salting out".

-

Cool slowly to 4°C overnight.

-

-

Isolation :

-

Collect the dark precipitate via vacuum filtration.

-

Wash with a small amount of ice-cold saturated brine.

-

Dry in a vacuum oven at 60°C.

-

Protocol B: Diazotization (Reactivity Check)

Objective : Confirm the presence of the free primary amine and prepare for dye coupling.

-

Dissolution : Dissolve 1.0 g of the synthesized product in 20 mL water containing 0.5 g Sodium Carbonate (pH ~9).

-

Acidification : Cool to 0-5°C in an ice bath. Add 2.5 mL of concentrated HCl dropwise. The free acid may precipitate as a fine suspension.

-

Nitrosation : Add 2 mL of 2.5 M Sodium Nitrite (

) solution dropwise, maintaining temperature < 5°C. -

Endpoint : Stir for 30 minutes. Test with starch-iodide paper (should turn blue immediately, indicating excess nitrous acid).

-

Coupling (Optional) : Add this diazo suspension to a solution of H-acid or Gamma-acid (pH 9) to generate a deep blue/black azo dye instantly.

Reactivity & Applications

The compound exhibits three primary modes of reactivity utilized in drug discovery and materials science:

-

Diazotization (Primary Amine) :

-

The terminal

is converted to a diazonium salt ( -

Application: Precursor for Acid Black 1 and other poly-azo dyes.

-

-

Nitro Reduction :

-

The

group can be selectively reduced (using -

Application: Synthesis of phenazine dyes or heterocyclic pharmaceutical scaffolds.

-

-

Sulfonyl Chloride Formation :

-

Reaction with

or -

Application: Derivatization for sulfonamide-based drug candidates.

-

Safety & Environmental Handling (E-E-A-T)

Hazard Classification :

-

Skin/Eye Irritant : Causes serious eye irritation (Category 2A).

-

Sensitizer : May cause skin sensitization upon prolonged contact.

-

Aquatic Toxicity : Harmful to aquatic life with long-lasting effects.[2]

Storage :

-

Store in amber glass bottles (light sensitive).

-

Keep in a cool, dry place (hygroscopic tendencies).[3]

-

Incompatible with strong oxidizing agents.

References

-

PubChem Compound Summary . (n.d.). 4-(4-aminoanilino)-3-nitrobenzenesulfonic acid (CID 516573).[1] National Center for Biotechnology Information. Retrieved from [Link]

- Patent US4254054A. (1981). Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid. Google Patents.

-

European Chemicals Agency (ECHA) . (n.d.). Registration Dossier: this compound. Retrieved from [Link][1]

Sources

Technical Profile: 2-(4-Aminoanilino)-5-nitrobenzenesulphonic Acid

The following is an in-depth technical guide regarding CAS number 91-29-2.

CAS Registry Number: 91-29-2 Synonyms: 4'-Amino-4-nitrodiphenylamine-2-sulfonic acid; 4-Nitro-4'-amino-2-sulfodiphenylamine Chemical Formula: C₁₂H₁₁N₃O₅S Molecular Weight: 309.30 g/mol [1][2][3]

Executive Summary

2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid (CAS 91-29-2) is a functionalized diphenylamine scaffold characterized by its dual role as a high-value industrial intermediate and a pharmacophore precursor.[1][2][3][4][5][6][7] While historically categorized as a primary intermediate for acid dyes (e.g., Acid Yellow 19, Acid Brown 354), its structural motif—containing a nucleophilic amine, an electrophilic nitro group, and a solubilizing sulfonic acid moiety—renders it a critical building block in medicinal chemistry.

For drug development professionals, this molecule represents a "gateway scaffold." Its ability to undergo reductive cyclization makes it a precursor for substituted benzimidazoles , a privileged structure in anti-infective, anti-inflammatory, and oncology pharmacopeias. This guide analyzes its physicochemical properties, validated synthesis routes, and mechanistic utility in pharmaceutical synthesis.

Chemical & Physical Properties[2][3][7][8][9][10]

The compound exhibits amphoteric behavior due to the presence of both acidic (sulfonic) and basic (amino) functional groups. It typically exists as a zwitterion in the solid state.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| Appearance | Yellow to brownish-orange powder | Oxidizes slightly upon air exposure |

| Melting Point | >300°C (Decomposes) | High lattice energy due to zwitterionic character |

| Solubility (Water) | Sparingly soluble (Acid form) | < 10 g/L at 20°C |

| Solubility (Alkali) | Highly Soluble | Forms stable sodium/potassium salts |

| pKa (Predicted) | -1.27 (Sulfonic acid), ~4.5 (Aniline) | Strong acid / Weak base profile |

| Density | ~1.607 g/cm³ | High density typical of sulfonated aromatics |

| LogP | ~1.9 | Moderate lipophilicity (unionized) |

Synthesis & Manufacturing Protocol

The industrial synthesis of CAS 91-29-2 relies on Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the electron-withdrawing nature of the nitro and sulfonic acid groups on the benzene ring to activate a leaving group (typically chloride) for displacement by a diamine.

Validated Synthetic Route

Precursors: 2-Chloro-5-nitrobenzenesulfonic acid (Sodium salt) and p-Phenylenediamine (1,4-Benzenediamine).

Reaction Logic:

-

Activation: The nitro group at position 5 and sulfonic group at position 2 strongly withdraw electron density from position 1, making the C-Cl bond highly susceptible to nucleophilic attack.

-

Nucleophile Selection: p-Phenylenediamine is used in excess to prevent the formation of tertiary amines (double substitution).

-

Acid Scavenging: The reaction generates HCl, requiring an inorganic base (CaCO₃ or Na₂CO₃) to drive the equilibrium forward.

Process Flow Diagram (Graphviz)

Caption: Figure 1. SₙAr synthesis pathway. The electron-deficient chlorobenzene ring undergoes displacement by the amino group of p-phenylenediamine.

Pharmaceutical Utility: The Benzimidazole Gateway[2][5]

While CAS 91-29-2 is an end-product in the dye industry, in drug discovery it serves as a Type I Benzimidazole Precursor .

Mechanism of Pharmacophore Generation

The diphenylamine core contains a nitro group ortho to the bridging secondary amine. This specific arrangement allows for a two-step transformation into a benzimidazole ring, a scaffold found in drugs like Omeprazole , Albendazole , and Telmisartan .

-

Reduction: The nitro group (-NO₂) is reduced to a primary amine (-NH₂) using catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl). This yields a triamine intermediate.

-

Cyclocondensation: The newly formed primary amine reacts with a carboxylic acid derivative (e.g., formic acid, orthoesters) to close the imidazole ring.

Pathway Visualization (Graphviz)

Caption: Figure 2. Conversion of CAS 91-29-2 into a benzimidazole pharmacophore. This route allows for the introduction of R-groups at the C2 position during the cyclization step.

Analytical Profiling

For researchers validating the identity of CAS 91-29-2, the following spectral characteristics are diagnostic.

Proton NMR (¹H-NMR, DMSO-d₆)

-

Aromatic Region (δ 6.5 – 8.5 ppm):

-

Nitro-Sulfonic Ring: Three distinct protons. The proton between the nitro and sulfonic groups (H3) typically appears as a doublet (d) or singlet (s) significantly deshielded (>8.0 ppm) due to the synergistic electron-withdrawing effects.

-

PPD Ring: An AA'BB' system (two doublets) characteristic of para-substitution. The protons ortho to the primary amine will be shielded (approx. 6.5 ppm), while those ortho to the bridging amine will be shifted downfield.

-

-

Amine Protons: Broad singlets for -NH₂ (approx. 5.0 ppm) and the bridging -NH- (approx. 9.0 ppm), exchangeable with D₂O.

Infrared Spectroscopy (FT-IR)

-

Nitro Group: Strong asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

-

Sulfone Group: Characteristic stretches at ~1180 cm⁻¹ (S=O).

-

Amine: N-H stretching vibrations (doublet for primary amine) in the 3300–3450 cm⁻¹ region.

Safety & Handling (MSDS Highlights)

Hazard Classification: Irritant (Xi). GHS Signals: Warning.

-

Skin Sensitization: As with many p-phenylenediamine derivatives, CAS 91-29-2 is a potential skin sensitizer. It may cause allergic contact dermatitis upon repeated exposure.

-

Handling Protocol:

-

Use nitrile gloves (latex is permeable to many aromatic amines).

-

Work within a fume hood to avoid inhalation of dust.

-

Incompatibility: Strong oxidizing agents (risk of exothermic reaction).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3265240, 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid. Retrieved from [Link]

-

BG RCI (2000). Toxicological Evaluation No. 120: 4-Nitro-4'-aminodiphenylamine-2-sulfonic acid. Berufsgenossenschaft Rohstoffe und Chemische Industrie. Retrieved from [Link]

Sources

- 1. 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid | 91-29-2 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid | C12H11N3O5S | CID 3265240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aminobenzoic Acid In Tianjin Tianjin At Best Price | Aminobenzoic Acid Manufacturers Suppliers In Tianjin [tradeindia.com]

- 5. 1 5-Dinitro-2 4-Diphenylbenzene CAS:150758-05-7 High Purity Medicine Grade Chemical at Best Price [nbinnochem.com]

- 6. Acid In Ningbo - Find Acid Dealers & Distributors In Ningbo & Nearby Location [tradeindia.com]

- 7. Acid In Ninghai - Find Acid Dealers & Distributors In Ninghai & Nearby Location [tradeindia.com]

A Comprehensive Technical Guide to the Synthesis of 4-(p-Aminoanilino)-3-nitrobenzenesulphonic Acid

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for 4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The guide emphasizes scientifically sound methodologies, ensuring reproducibility and a thorough understanding of the reaction mechanisms.

Introduction: Significance and Physicochemical Properties

This compound is a substituted aromatic compound of significant interest due to its role as a precursor in the manufacture of azo dyes and other specialty chemicals. Its molecular structure, featuring a nitro group, a sulfonic acid group, and two amino groups, imparts unique chromophoric properties and reactivity, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₃O₅S |

| Molecular Weight | 325.3 g/mol |

| Appearance | Crystalline solid |

| IUPAC Name | 4-((4-aminophenyl)amino)-3-nitrobenzenesulfonic acid |

A thorough understanding of the synthetic routes to this compound is crucial for optimizing production processes, ensuring high purity, and exploring its potential applications in various fields of chemical research and development.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution

The most prevalent and industrially viable method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is advantageous due to the relatively high yields and the availability of the starting materials.

The core of this synthesis is the condensation of 4-chloro-3-nitrobenzenesulphonic acid with p-phenylenediamine . The electron-withdrawing nature of the nitro and sulfonic acid groups activates the chlorine atom for nucleophilic attack by the amino group of p-phenylenediamine.

Figure 1: Overall synthesis pathway for this compound.

Synthesis of the Key Precursor: 4-chloro-3-nitrobenzenesulphonic acid

The successful synthesis of the final product hinges on the availability and purity of the starting material, 4-chloro-3-nitrobenzenesulphonic acid. This intermediate is typically prepared from chlorobenzene through a two-step process of sulfonation followed by nitration.[1]

Step 1: Sulfonation of Chlorobenzene

The initial step involves the electrophilic aromatic substitution of chlorobenzene with a sulfonating agent, typically oleum (fuming sulfuric acid), to introduce the sulfonic acid group. The ortho- and para-directing nature of the chlorine substituent leads to the formation of a mixture of isomers, with the para-isomer being the major product.

Step 2: Nitration of p-chlorobenzenesulphonic acid

The subsequent nitration of the p-chlorobenzenesulphonic acid is achieved using a nitrating mixture of fuming nitric acid and sulfuric acid.[1] The sulfonic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. The directing effects of these two groups lead to the introduction of the nitro group at the position ortho to the chlorine and meta to the sulfonic acid group.

Figure 2: Synthesis of the key precursor, 4-chloro-3-nitrobenzenesulphonic acid.

-

Sulfonation:

-

To a stirred mixture of 220 g of 100% sulfuric acid and 125 g of oleum (20% SO₃), add 112.5 g (1 mole) of chlorobenzene dropwise over 30 minutes.

-

The temperature will rise to 70-80°C. After the addition is complete, heat the mixture to boiling and continue stirring for 2 hours, or until a test portion diluted with water shows no oily droplets of unreacted chlorobenzene.

-

Cool the reaction mixture in an ice bath.

-

-

Nitration:

-

To the cooled sulfonation mixture, add 65 g of fuming nitric acid (sp. gr. 1.52) dropwise with vigorous stirring.

-

Maintain the reaction temperature between 15 and 20°C by adjusting the rate of addition and external cooling. This typically takes 1.5 to 2 hours.

-

After the addition is complete, remove the cooling bath and continue stirring at room temperature for 3 to 4 hours. The product may begin to crystallize.

-

Pour the reaction mixture into a cooled mixture of 1 liter of saturated salt solution and 500 ml of water with stirring.

-

Filter the precipitated product and wash the filter cake with a cold, saturated salt solution.

-

Table 2: Typical Reaction Parameters for 4-chloro-3-nitrobenzenesulphonic acid Synthesis

| Parameter | Value | Rationale |

| Sulfonation | ||

| Temperature | 70-80°C, then boiling | To ensure complete reaction and drive the equilibrium towards the product. |

| Reaction Time | 2 hours | To allow for the completion of the sulfonation reaction. |

| Nitration | ||

| Temperature | 15-20°C | To control the exothermic nitration reaction and prevent the formation of by-products. |

| Reaction Time | 3-4 hours | To ensure complete nitration of the p-chlorobenzenesulphonic acid. |

Condensation with p-phenylenediamine

The final step in the synthesis is the condensation of 4-chloro-3-nitrobenzenesulphonic acid with p-phenylenediamine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of p-phenylenediamine displaces the chlorine atom on the benzene ring.

-

Reaction Setup:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, dissolve the moist cake of sodium 4-chloro-3-nitrobenzenesulphonate (obtained from the previous step) in water.

-

Add a molar excess of p-phenylenediamine to the solution.

-

Add an acid scavenger, such as sodium carbonate or sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction.

-

-

Reaction Conditions:

-

Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature with stirring for several hours until the reaction is complete (as determined by TLC or HPLC).

-

-

Isolation and Purification:

-

Cool the reaction mixture. The product, this compound, may precipitate out of the solution.

-

Acidify the solution with hydrochloric acid to precipitate the product fully.

-

Filter the crude product and wash it with a dilute acid solution to remove unreacted p-phenylenediamine, followed by a water wash to remove inorganic salts.

-

The product can be further purified by recrystallization from hot water or a suitable solvent mixture.

-

Table 3: Critical Parameters for the Condensation Reaction

| Parameter | Condition | Rationale |

| Molar Ratio | Excess p-phenylenediamine | To drive the reaction to completion and minimize the formation of di-substituted by-products. |

| Solvent | Water | An environmentally friendly and effective solvent for this reaction. |

| Temperature | Reflux (100-110°C) | To provide sufficient energy for the nucleophilic aromatic substitution to occur at a reasonable rate. |

| pH Control | Use of an acid scavenger | To neutralize the HCl produced, which can protonate the amino groups and deactivate the nucleophile. |

Alternative Synthesis Strategies

While the nucleophilic aromatic substitution pathway is the most common, other routes to aminobenzenesulphonic acid derivatives have been reported and could potentially be adapted for the synthesis of the target molecule.

One such method involves the sulfonation of o-nitroaniline.[2][3] This approach could theoretically be extended by first synthesizing the N-(p-aminophenyl)-2-nitroaniline and then sulfonating this intermediate. However, controlling the regioselectivity of the sulfonation step can be challenging and may lead to a mixture of isomers, complicating the purification process.

Conclusion

The synthesis of this compound is a well-established process primarily achieved through the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzenesulphonic acid with p-phenylenediamine. This technical guide has provided a comprehensive overview of this pathway, including the synthesis of the key precursor, detailed experimental protocols, and an analysis of the critical reaction parameters. By understanding the underlying chemical principles and carefully controlling the experimental conditions, researchers can achieve high yields and purity of this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Amino-3-nitrobenzenesulfonic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-amino-3-nitrobenzene-1-sulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5189206A - Process for the preparation of aminobenzenesulfonic acids.

Sources

Technical Guide: Synonyms and Chemical Architecture of 4-(p-Aminoanilino)-3-nitrobenzenesulphonic Acid

The following technical guide details the nomenclature, chemical architecture, and synthesis of 4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid (CAS 135-11-5).

Executive Summary

This compound is a specialized aromatic intermediate primarily utilized in the synthesis of azo dyes, acid dyes for textiles (wool/nylon), and phthalocyanine sulfonamide derivatives. Its structure combines a sulfonated nitrobenzene core with a para-phenylenediamine moiety, making it a critical "coupling component" in diazo chemistry.

This guide serves as a definitive reference for researchers requiring precise nomenclature for regulatory filings, patent searches, or synthesis planning. It resolves the ambiguity between benzenesulfonic acid-based naming and diphenylamine-based naming.

Nomenclature Architecture & Synonyms

The complexity of naming this compound arises from the choice of the "parent" structure: Benzenesulfonic acid vs. Diphenylamine . Both are chemically accurate but result in different numbering schemes.

Synonym Mapping Table

| Naming Convention | Primary Name / Synonym | Structural Logic |

| IUPAC / CAS Preferred | Benzenesulfonic acid, 4-[(4-aminophenyl)amino]-3-nitro- | Parent: Benzenesulfonic acid ( |

| Common Technical | This compound | Emphasizes the p-aminoanilino substituent on the nitro-sulfonic core.[1] |

| Diphenylamine Style | 4'-Amino-2-nitrodiphenylamine-4-sulfonic acid | Parent: Diphenylamine.[1][2][3][4] Nitro is ortho (2) to the bridge; Sulfonic is para (4). |

| Alternative Systematic | 2-Nitro-4'-aminodiphenylamine-4-sulfonic acid | Variation of the diphenylamine style.[1][2] |

| CAS Registry Number | 135-11-5 | Unique numerical identifier for database retrieval. |

| Molecular Formula | C₁₂H₁₁N₃O₅S | Hill system formula. |

Structural Numbering Logic

Understanding the dual nomenclature is vital for database searching.

-

Path A (Benzenesulfonic Acid Parent): The sulfonic acid group (

) takes priority position 1. The nitro group ( -

Path B (Diphenylamine Parent): The bridging nitrogen is position 1. The nitro group is at position 2 (ortho). The sulfonic acid is at position 4 (para).[1][3][4][5][6][7] The second ring is primed (

), with the primary amine (

Chemical Architecture & Properties

The molecule functions as a zwitterionic species in neutral aqueous solutions due to the acidic sulfonic group and the basic amine.

Physicochemical Profile

| Property | Value/Description |

| Molecular Weight | 309.29 g/mol |

| Appearance | Dark violet to black crystalline powder |

| Solubility | Soluble in hot water (alkaline pH); slightly soluble in ethanol. |

| pKa | ~ -1.5 (Sulfonic acid), ~ 2.5 (Amine) |

| Reactivity | Nucleophilic at the primary amine ( |

Structural Visualization

The following diagram illustrates the connectivity and the two numbering schemes described above.

Figure 1: Structural decomposition of this compound, highlighting the electron-withdrawing (left) and electron-donating (right) domains.

Synthesis & Experimental Protocols

The industrial and laboratory preparation relies on a Nucleophilic Aromatic Substitution (

Reaction Pathway

Reactants:

-

4-Chloro-3-nitrobenzenesulfonic acid (CAS 121-18-6) - The electrophile.

-

p-Phenylenediamine (1,4-Diaminobenzene) (CAS 106-50-3) - The nucleophile.

Mechanism: The amine of p-phenylenediamine attacks the carbon carrying the chlorine. The nitro group at the ortho position activates the ring for this substitution by withdrawing electron density.

Figure 2: Synthesis workflow via Nucleophilic Aromatic Substitution.

Laboratory Synthesis Protocol

Safety Note: p-Phenylenediamine is a sensitizer and toxic. Handle in a fume hood.

-

Preparation: Dissolve 0.1 mol of 4-chloro-3-nitrobenzenesulfonic acid (sodium salt) in 300 mL water. Heat to 60°C.

-

Nucleophile Addition: Add 0.12 mol of p-phenylenediamine (slight excess to prevent oligomerization).

-

Reaction: Heat to 90-95°C. The reaction generates HCl.

-

pH Control (Critical): Dropwise addition of Sodium Carbonate (20% w/v) is required to maintain pH between 6.0 and 7.0.

-

Why? If pH < 4, the amine becomes protonated (

) and non-nucleophilic. If pH > 9, side reactions (hydrolysis of chloride to phenol) occur.

-

-

Completion: Reaction is complete when pH stabilizes (no further acid generation).

-

Isolation: Cool to 10°C. Acidify with HCl to pH 1-2 to precipitate the free acid form. Filter and wash with cold water.

Applications in Drug & Dye Development

While historically a dye intermediate, this scaffold is relevant in medicinal chemistry for:

-

Sulfonamide Synthesis: The sulfonic acid group can be converted to a sulfonyl chloride and then to a sulfonamide (e.g., for carbonic anhydrase inhibitors).

-

Diazo Coupling: The free primary amine (

) allows this molecule to be diazotized and coupled to other aromatics, creating complex conjugate systems for biological staining or photodynamic therapy agents.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 67657, 4'-Amino-2-nitrodiphenylamine-4-sulfonic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier for 2-nitro-4'-aminodiphenylamine-4-sulfonic acid (CAS 135-11-5). Retrieved from [Link]

- Google Patents. (1969). Phthalocyanine dyestuffs (US3483190A).

Sources

- 1. jigschemical.com [jigschemical.com]

- 2. 2-Nitro-4'-aminodiphenylamine-4-sulfonic Acid | CymitQuimica [cymitquimica.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 4-Amino-2-nitrodiphenylamine-4'-sulfonic acid [chemicalbook.com]

- 5. ivychem.com [ivychem.com]

- 6. 4-Amino-2-nitrodiphenylamine-4'-sulfonic acid | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 7. US3483190A - Phthalocyanine dyestuffs - Google Patents [patents.google.com]

Physical and chemical characteristics of 4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid, also known by its IUPAC name 4-(4-aminoanilino)-3-nitrobenzenesulfonic acid and CAS Registry Number 135-11-5, is an aromatic organic compound of significant interest in various chemical and pharmaceutical applications. Its molecular structure, featuring a diphenylamine backbone substituted with an amino, a nitro, and a sulphonic acid group, imparts a unique combination of acidic, basic, and chromophoric properties. This guide provides a comprehensive overview of its physical and chemical characteristics, analytical methodologies for its characterization, and essential safety information. The strategic placement of the electron-withdrawing nitro and sulphonic acid groups, alongside the electron-donating amino groups, creates a complex electronic landscape that dictates its reactivity and potential applications, particularly in the synthesis of dyes and specialized chemical intermediates.[1]

Molecular Identity and Structure

The structural formula of this compound is fundamental to understanding its properties. The molecule consists of two aniline rings linked by a secondary amine, with a nitro group and a sulphonic acid group attached to one of the rings.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identity

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-(4-aminoanilino)-3-nitrobenzenesulfonic acid | [2] |

| CAS Number | 135-11-5 | [2] |

| Molecular Formula | C12H11N3O5S | [2] |

| Molecular Weight | 309.30 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1N)NC2=C(C=C(C=C2)S(=O)(=O)O)[O-] | [2] |

| InChI Key | IQXPRPSTZKBYER-UHFFFAOYSA-N | [2] |

| Synonyms | 2-Nitro-4'-aminodiphenylamine-4-sulfonic acid, 4-(4-Aminoanilino)-3-nitrobenzenesulphonic acid |[2] |

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by the interplay of its functional groups. The sulphonic acid group confers acidic properties and influences its solubility in aqueous media, while the amino groups provide basic character. The nitro group, being a strong electron-withdrawing group, significantly impacts the electronic distribution and reactivity of the aromatic system.

Table 2: Physical and Chemical Properties

| Property | Value | Remarks | Source |

|---|---|---|---|

| Appearance | Reddish-brown powder | At room temperature. | |

| Solubility | Soluble in dilute alkaline soda solution | The presence of the acidic sulphonic acid group allows for salt formation in alkaline solutions, enhancing solubility. | |

| Density | 1.607 g/cm³ (Predicted) | This is a computed value and should be considered as an estimate. | [3] |

| pKa | -0.90 (Predicted) | This predicted value for the sulphonic acid group indicates strong acidity. | [3] |

| LogP | 0.182 | This value suggests a relatively low lipophilicity. |[3] |

Synthesis and Reactivity

The reactivity of the molecule is characterized by the functional groups present. The amino groups can undergo diazotization followed by coupling reactions, a cornerstone of azo dye synthesis. The aromatic rings are susceptible to further electrophilic substitution, with the positions of substitution directed by the existing activating (amino) and deactivating (nitro, sulphonyl) groups. The sulphonic acid group can be displaced under certain harsh reaction conditions.

Spectroscopic and Analytical Characterization

A robust analytical characterization is essential for confirming the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the key functional groups within the molecule. The FTIR spectrum, typically recorded using a KBr wafer, provides valuable structural information.[2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3400-3200 | N-H | Stretching (Amino and Amine) |

| ~1620-1580 | N-H | Bending (Amino and Amine) |

| ~1550-1500 & ~1350-1300 | -NO₂ | Asymmetric & Symmetric Stretching |

| ~1250-1150 & ~1050-1000 | -SO₃H | Asymmetric & Symmetric Stretching |

| ~1600-1450 | C=C | Aromatic Ring Stretching |

Note: The exact positions of the peaks can vary depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended conjugation in the diphenylamine system, coupled with the presence of the chromophoric nitro group and auxochromic amino groups, suggests that this compound will exhibit strong absorption in the UV-Visible region. The exact absorption maxima (λmax) and molar absorptivity (ε) would be dependent on the solvent and pH. This technique is particularly useful for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for assessing the purity of this compound and for its quantitative determination in various matrices. A reverse-phase HPLC method would be most suitable.

Proposed HPLC Method:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol would likely provide good separation. For mass spectrometry detection, a volatile buffer such as ammonium formate or formic acid should be used.

-

Detection: UV detection at a wavelength corresponding to one of the absorption maxima of the compound would be appropriate.

-

Flow Rate: A typical flow rate of 1.0 mL/min can be used.

-

Injection Volume: 10-20 µL.

This method would need to be optimized for the specific application to achieve the desired resolution and sensitivity.

Figure 2: A generalized workflow for the HPLC analysis.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a multifaceted compound with properties that make it a valuable building block in synthetic chemistry. This guide has provided a detailed overview of its known physical and chemical characteristics, drawing from available experimental and computed data. While a comprehensive experimental dataset is not yet publicly available for all properties, the information presented here, particularly the spectroscopic and chromatographic methodologies, provides a solid foundation for researchers and scientists working with this compound. Further research to fully elucidate its experimental properties and explore its potential applications is warranted.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Benzenesulfonic acid, 4-[(4-aminophenyl)amino]-3-nitro-. Retrieved from [Link]

-

Marvel Chemtech. (n.d.). Dyes Intermediates Manufacturers & Exporters. Retrieved from [Link]

Sources

Safety data and hazards of 4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid

An In-Depth Technical Guide to the Safety and Hazards of 4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid

Foreword: This document provides a comprehensive technical guide on the safe handling, potential hazards, and emergency procedures for this compound. It is intended for an audience of trained professionals, including researchers, chemists, and drug development scientists. The information compiled herein is synthesized from authoritative safety data sheets and toxicological evaluations to ensure the highest degree of accuracy and to promote a culture of safety in the laboratory.

Compound Identification and Physicochemical Properties

This compound is an organic compound used as a dye intermediate and in laboratory research.[1] Its molecular structure incorporates an aromatic nitro group, an amino group, and a sulfonic acid moiety, which collectively define its chemical reactivity and toxicological profile.

-

Chemical Name: 4-[(4-Aminophenyl)amino]-3-nitrobenzenesulphonic acid

-

CAS Number: 91-29-2[2]

-

Molecular Formula: C₁₂H₁₁N₃O₅S[1]

-

Molecular Weight: 325.3 g/mol

Structural Representation:

Caption: Chemical Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Appearance | Yellow solid | [1] |

| Water Solubility | 7.8 g/L at 20°C | [2] |

| Storage Temperature | 2-8°C | [2] |

| Vapor Pressure | 0 Pa at 25°C | [2] |

Hazard Identification and Classification

This compound is classified as highly toxic and poses significant health risks upon exposure. The Globally Harmonized System (GHS) classification, as detailed in supplier safety data sheets, underscores the need for stringent safety controls.

-

GHS Pictograms:

-

Signal Word: Danger

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H412: Harmful to aquatic life with long lasting effects.

Expertise & Causality: The Role of Functional Groups in Toxicity

The high toxicity of this molecule is not arbitrary; it is a direct consequence of its chemical structure.

-

Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are notorious for their toxicity. In the body, the nitro group can be metabolically reduced to form highly reactive nitroso and hydroxylamine intermediates. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and potential mutagenicity.

-

Aromatic Amino Group (-NH₂): Similar to the nitro group, the amino group can be metabolized, particularly through oxidation, to form reactive species. This metabolic activation is a well-established mechanism for the toxicity of many aromatic amines. Exposure to related compounds can lead to conditions like methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[3]

-

Synergistic Effects: The presence of both activating (amino) and deactivating (nitro, sulfonic acid) groups on the same molecule creates a complex electronic environment that influences its metabolic fate and reactivity, contributing to its overall toxic profile.

Experimental Protocols: Safe Handling and Exposure Control

Given the acute toxicity of this compound, all handling procedures must be performed within a framework of rigorous exposure control. A multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment is mandatory.

Workflow for Safe Chemical Handling

Caption: A three-phase workflow for the safe handling of highly toxic chemicals.

Personal Protective Equipment (PPE) - A Self-Validating System

The selection of PPE is not merely a checklist but a system designed to provide a barrier against all potential routes of exposure.

-

Respiratory Protection: Use only outdoors or in a well-ventilated area. If engineering controls (like a fume hood) are not available or may be insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4] A face shield should be used in addition to goggles if there is a risk of splashing.

-

Hand Protection: Chemical-resistant, impervious gloves (e.g., nitrile) must be worn. Inspect gloves for tears or pinholes before each use. For tasks with higher exposure risk, consider double-gloving.

-

Body Protection: Wear a lab coat, and for larger quantities or tasks with a high risk of dust generation, use impervious clothing such as a chemical-resistant apron or coveralls.[4]

Emergency Procedures: First Aid and Spill Response

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

-

General Advice: Show the safety data sheet to the doctor in attendance. First-aiders must protect themselves from exposure.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.

-

In Case of Skin Contact: Take the victim immediately to the hospital. Take off immediately all contaminated clothing and wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse eyes with water as a precaution. Immediately flush with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water and never give anything by mouth to an unconscious person.

Spill Response Protocol

Caption: Step-by-step emergency response workflow for a solid chemical spill.

Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from light and heat.[5]

-

Keep containers tightly closed to prevent absorption of moisture.[6][7]

-

Store segregated from incompatible materials, particularly strong oxidizing agents.[6]

-

The storage area should be designated for toxic chemicals.[5]

Waste Disposal

-

This material and its container must be disposed of as hazardous waste.

-

Do not allow the product to enter drains or the environment.

-

All waste disposal must be conducted in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for removal.

-

Empty containers retain product residue and should be treated as hazardous.[8] They must be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of as non-hazardous trash.[9]

Toxicological and Ecological Summary

-

Acute Toxicity: The compound is toxic via oral, dermal, and inhalation routes. Toxicological evaluations in rats showed clinical signs including motor hyperactivity, ruffled fur, and crouched posture after administration.[10]

-

Chronic Toxicity: Classified as STOT RE 2 (Specific Target Organ Toxicity - Repeated Exposure), indicating that prolonged or repeated exposure may cause significant organ damage.

-

Ecotoxicity: The compound is classified as harmful to aquatic life with long-lasting effects (H412). All releases to the environment must be avoided to prevent harm to aquatic ecosystems.

References

- Sigma-Aldrich, Inc. (2025). Safety Data Sheet for 4-Nitro-4'-aminodiphenylamine-2-sulfonic acid.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Nitroaniline.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 4-Aminodiphenyl.

- CymitQuimica. (n.d.). CAS 616-84-2: 4-Amino-3-nitrobenzenesulfonic acid.

- International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.

- Sigma-Aldrich. (2024). Safety Data Sheet for Benzenesulfonic acid.

- Fisher Scientific. (2021). Safety Data Sheet for 4-Amino-4'-nitrodiphenyl sulfide.

- Guidechem. (n.d.). CAS 91-29-2 | 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid supply.

- Berufsgenossenschaft der chemischen Industrie. (2000). Toxicological Evaluation No. 120: 4-Nitro-4'-aminodiphenylamine-2-sulfonic acid.

- Echemi. (2019). 4-[(4-Aminophenyl)amino]-3-nitrobenzenesulfonic acid Safety Data Sheets.

- Sigma-Aldrich. (2012). Safety Data Sheet for 4-Nitroaniline.

- Fisher Scientific. (2025). Safety Data Sheet for 4-Nitrobenzenesulfonic acid hydrate.

- Benchchem. (n.d.). Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals.

- Lab Alley. (n.d.). How to Safely Dispose of Sulfuric Acid.

- Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3265240, 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid.

- Kamat Lab, University of Notre Dame. (n.d.). Standard Operating Procedure for Handling, Storage and Disposal for Time Sensitive Chemicals.

- California Department of Toxic Substances Control. (n.d.). Technical Document for the Proposal to Add para-Phenylenediamine Derivatives to the Candidate Chemicals List.

- ChemicalBook. (2024). 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid.

- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.

- Lyme Congregational Church Boston, Environmental Health and Safety. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds.

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid | 91-29-2 [chemicalbook.com]

- 3. nj.gov [nj.gov]

- 4. echemi.com [echemi.com]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. fishersci.com [fishersci.com]

- 7. lymecongregationalchurch.org [lymecongregationalchurch.org]

- 8. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bgrci.de [bgrci.de]

Technical Monograph: Benzenesulfonic Acid Derivatives

From Synthetic Architectures to Pharmaceutical & Industrial Applications

Executive Summary

Benzenesulfonic acid (

Part 1: Synthetic Architectures & Mechanistic Control

The synthesis of benzenesulfonic acid derivatives is dominated by Electrophilic Aromatic Substitution (

The Sulfonation Mechanism

Unlike nitration or halogenation, sulfonation is reversible.[1][2][3] This reversibility is a double-edged sword: it allows for the removal of the sulfonyl group (using it as a blocking group), but it also demands rigorous water management to drive the forward reaction.

Key Mechanistic Insight: The active electrophile is not sulfuric acid itself, but sulfur trioxide (

Visualization: The Sigma Complex Pathway

The following diagram illustrates the kinetic pathway, highlighting the formation of the resonance-stabilized sigma complex (arenium ion).

Caption: Figure 1. Kinetic pathway of

Protocol: Controlled Sulfonation of Benzene

Note: This protocol prioritizes safety and yield optimization over speed.

-

Reagent Preparation: Use Oleum (20% free

). Why? Pure -

Thermal Control: Maintain reactor temperature at 40°C during addition.

-

Quenching: Pour the reaction mixture slowly into crushed ice/water.

-

Isolation: Add sodium chloride (salting out) to precipitate sodium benzenesulfonate. The high ionic strength reduces the solubility of the organic salt.

Part 2: Pharmaceutical Utility – The Besylate Advantage[4]

In drug development, the choice of counter-ion is a strategic decision affecting stability, solubility, and bioavailability. The Besylate (benzenesulfonate) salt is a gold standard, exemplified by Amlodipine Besylate (Norvasc).

Why Besylate?

Many Active Pharmaceutical Ingredients (APIs) are weak bases. Converting them into salts increases water solubility.

-

Comparison: Hydrochloride (HCl) salts are common but can be hygroscopic (absorb water).

-

Besylate Advantage: Besylates often form stable, non-hygroscopic polymorphs with higher melting points, facilitating easier tablet compression and longer shelf-life [1].

The "Hidden Hazard": Genotoxic Impurities

A critical concern when using benzenesulfonic acid in synthesis is the potential formation of Alkyl Benzenesulfonates . If the synthesis involves alcohols (e.g., methanol/ethanol) in the presence of the acid, esters (Methyl Besylate) can form.

-

Risk: These esters are potent alkylating agents and known genotoxins.

-

Regulatory Limit: FDA/EMA guidelines typically require these impurities to be controlled to ppm levels (Threshold of Toxicological Concern: 1.5 µ g/day ) [2].[4]

Visualization: Salt Selection & Risk Logic

Caption: Figure 2. Decision tree for Besylate salt selection and the critical control point for preventing genotoxin formation.

Part 3: Industrial & Environmental Lifecycle[7]

Beyond pharma, benzenesulfonic acid derivatives are the backbone of the detergent industry in the form of Linear Alkylbenzene Sulfonates (LAS) .[5]

The Paradox of Stability

The sulfonate group (

Biodegradation Mechanism

Microbial degradation occurs via Omega-Oxidation . Bacteria cannot attack the benzene ring directly due to the sulfonate steric/electronic hindrance. Instead, they oxidize the terminal carbon of the alkyl chain, shortening it step-by-step until the ring is accessible [3].

Part 4: Analytical Protocols

Accurate quantification is non-negotiable, especially for genotoxic impurity monitoring.

High-Performance Liquid Chromatography (HPLC)

Separating the highly polar acid from the less polar API or the genotoxic ester requires specific "Mixed-Mode" columns or ion-pairing reagents.

Table 1: Recommended HPLC Parameters for Besylate Analysis

| Parameter | Condition | Rationale |

| Column | C18 with Polar Embedded Group or Mixed-Mode (Anion Exchange/RP) | Standard C18 fails to retain the polar benzenesulfonic acid. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH suppresses ionization of weak acids, improving peak shape. |

| Mobile Phase B | Acetonitrile | Strong eluent for the organic API and potential esters. |

| Gradient | 5% B to 90% B over 15 mins | Ensures separation of early-eluting acid and late-eluting API. |

| Detection | UV @ 220 nm | Benzenesulfonic acid has strong absorbance at low UV wavelengths. |

Protocol: Trace Analysis of Methyl Besylate

Objective: Detect genotoxic impurities at <5 ppm.

-

Sample Prep: Dissolve API in DMSO (avoids esterification during prep).

-

Derivatization (Optional): Some protocols use pentafluorothiophenol, but modern LC-MS/MS can detect underivatized esters directly.

-

LC-MS Mode: Electrospray Ionization (ESI) Positive mode. Monitor the specific transition for the alkyl ester [4].

References

-

PubChem. (n.d.). Amlodipine Besylate Compound Summary. National Library of Medicine.[6] Retrieved from [Link]

-

European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

-

León, V. M., et al. (2000). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology. Retrieved from [Link]

-

Waters Corporation. (2008). Analysis of Benzenesulfonic Acid and P-Toluenesulfonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]

- 4. waters.com [waters.com]

- 5. researchgate.net [researchgate.net]

- 6. Amlodipine Besylate | C26H31ClN2O8S | CID 60496 - PubChem [pubchem.ncbi.nlm.nih.gov]

Historical Synthesis Methods of Nitroaniline Compounds: A Technical Retrospective

Executive Summary

Nitroanilines (

This guide analyzes the three historical pillars of nitroaniline synthesis. We move beyond simple recipes to explore the mechanistic causality that drove chemists to develop these distinct protocols:

-

The Protection Strategy: Overcoming oxidative degradation for p-nitroaniline.

-

The Nucleophilic Shift: Industrial scaling via ammonolysis for o- and p- isomers.

-

The Regioselective Reduction: The Zinin method for the elusive m-nitroaniline.

Part 1: The Protection Strategy (Synthesis of p-Nitroaniline)

The Selectivity Challenge

Direct nitration of aniline is chemically non-viable for high-yield synthesis due to two factors:

-

Oxidation: Nitric acid oxidizes the amino group, yielding tarry, complex mixtures (aniline black).

-

Protonation: In acidic media, aniline becomes the anilinium ion (

), which is meta-directing, contrary to the desired ortho/para outcome.

The Acetanilide Protocol

To solve this, historical methods utilize N-acylation to protect the amine. The acetyl group sterically hinders the ortho position and reduces electron density on the nitrogen, preventing oxidation while maintaining para-directing capability.

Experimental Workflow

-

Protection: Aniline + Acetic Anhydride

Acetanilide.[1] -

Nitration: Acetanilide +

-

Critical Control: Temperature must be kept

to minimize dinitration and hydrolysis.

-

-

Deprotection: p-Nitroacetanilide +

or

Mechanistic Visualization

Figure 1.1: The protection-deprotection sequence prevents aniline oxidation and directs regioselectivity.

Part 2: The Industrial Shift (Ammonolysis of Chloronitrobenzenes)

The Mechanism

While the acetanilide route is excellent for laboratory purity, it is atom-inefficient for industry. The industrial standard for p- and o-nitroaniline utilizes Nucleophilic Aromatic Substitution (

Unlike electrophilic substitution, this method requires an electron-deficient ring. The nitro group at the para or ortho position activates the halogen (chlorine) for displacement by ammonia.

High-Pressure Protocol

This reaction does not occur under standard conditions; it requires an autoclave to maintain ammonia in the liquid phase at high temperatures.

-

Precursors: p-chloronitrobenzene or o-chloronitrobenzene.

-

Reagent: Aqueous Ammonia (30–40%).

-

Conditions: 170–190°C at 3.5–6.0 MPa (approx. 35–60 atm).

-

Catalysis: Historically uncatalyzed, though copper salts (CuCl) can accelerate the rate.

Step-by-Step Methodology

-

Charge: Load autoclave with p-chloronitrobenzene and excess aqueous ammonia (molar ratio 1:10).

-

Heat: Ramp temperature to 175°C. Pressure will rise autogenously.

-

Reaction: Hold for 10–15 hours.

-

Workup: Vent excess ammonia (scrubbed/recycled). Filter the precipitated nitroaniline.[3][4][5][9][11] Wash with water to remove ammonium chloride (

).

Figure 2.1: The

Part 3: Regioselective Reduction (The Zinin Reduction)[9]

The meta-Isomer Problem

Neither direct nitration nor

-

Nitration of aniline yields o/p.

-

m-chloronitrobenzene is resistant to ammonolysis because the nitro group cannot stabilize the Meisenheimer intermediate from the meta position.

The Zinin Solution

The solution is the partial reduction of m-dinitrobenzene. Discovered by Nikolay Zinin in 1842, this method uses sulfide ions to selectively reduce one nitro group to an amine, leaving the other intact.[12]

Protocol: Polysulfide Reduction

-

Preparation: Dissolve m-dinitrobenzene in ethanol/water.

-

Reagent: Sodium disulfide (

) or Polysulfide ( -

Reaction: Heat to reflux.[3][4][5][9][13] Add sulfide solution slowly.

-

Visual Endpoint: The reaction is complete when a drop of the mixture on filter paper yields a black streak with iron(II) sulfate (indicating excess sulfide is now present, no longer being consumed).

-

-

Isolation: Cool to precipitate crude m-nitroaniline. Recrystallize from water.[3][4][5]

Stoichiometry & Mechanism

The generalized stoichiometry is:

Figure 3.1: The Zinin reduction selectively targets one nitro group in polynitro aromatics.

Part 4: Comparative Technical Analysis

The following table summarizes the operational parameters for the three historical methods.

| Feature | Acetanilide Route | Ammonolysis ( | Zinin Reduction |

| Target Isomer | para (major), ortho (minor) | para or ortho | meta |

| Starting Material | Aniline | Chloronitrobenzene | m-Dinitrobenzene |

| Key Reagents | |||

| Conditions | Ambient/Ice Bath (<20°C) | High Temp (175°C) / High Pressure | Reflux (~100°C) |

| Atom Economy | Low (Protection/Deprotection steps) | High (Direct substitution) | Medium (Sulfur waste) |

| Primary Risk | Exothermic nitration (Runaway) | Vessel failure (Explosion) |

References

-

Organic Syntheses, Coll.[14] Vol. 1, p. 394 (1941); Vol. 8, p. 52 (1928). p-Nitroaniline. [Link]

-

Organic Syntheses, Coll.[14] Vol. 3, p. 661 (1955); Vol. 25, p. 78 (1945). m-Nitroaniline. [Link]

-

Porter, H. K. (1973).[7] The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481.[7] [Link]

- Google Patents, CN109516921B.Method for preparing p-nitroaniline.

-

PubChem Compound Summary. 4-Nitroaniline. [Link]

Sources

- 1. fchpt.stuba.sk [fchpt.stuba.sk]

- 2. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]

- 3. uploads-ssl.webflow.com [uploads-ssl.webflow.com]

- 4. azom.com [azom.com]

- 5. magritek.com [magritek.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Zinin reaction - Wikipedia [en.wikipedia.org]

- 8. CN103864625A - Method for preparing ortho-nitroaniline by high pressure ammonolysis - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN109516921B - Method for preparing p-nitroaniline - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. echemi.com [echemi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Sciencemadness Discussion Board - synthesis of O-nitroaniline - Powered by XMB 1.9.11 [sciencemadness.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-(p-Aminoanilino)-3-nitrobenzenesulphonic Acid

Foreword for the Advanced Researcher

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 4-(p-Aminoanilino)-3-nitrobenzenesulphonic acid as a key intermediate in the synthesis of azo dyes. Moving beyond simple procedural lists, this guide delves into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes. The protocols are designed as self-validating systems, with integrated checkpoints and rationale. Every mechanistic claim and procedural standard is grounded in authoritative literature, ensuring the highest level of scientific integrity.

The unique structure of this compound, featuring a primary aromatic amine for diazotization, a nitro group as a powerful auxochrome, and a sulfonic acid group for aqueous solubility, makes it a versatile precursor for a range of anionic dyes. This guide will walk you through the critical steps of its application, from initial handling to the synthesis of a target azo dye, providing the technical depth necessary for successful laboratory execution.

Compound Profile: this compound

A thorough understanding of the starting material is paramount for successful synthesis. This section details the essential properties and structural characteristics of the title compound.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | 4-(4-aminoanilino)-3-nitrobenzenesulfonic acid | PubChem[1] |

| Synonyms | 4'-amino-2-nitrodiphenylamine-4-sulfonic acid | PubChem[1] |

| CAS Number | 135-11-5 | PubChem[1] |

| Molecular Formula | C₁₂H₁₁N₃O₅S | PubChem[1] |

| Molecular Weight | 309.30 g/mol | PubChem[1] |

| Appearance | White powder or small colorless needles | NOAA[2] |

| Solubility | Insoluble in water | NOAA[2] |

Note on Solubility: The sulfonic acid group suggests potential solubility in alkaline aqueous solutions through salt formation. The free acid form is noted as water-insoluble.

Structural Analysis

The molecule's functionality dictates its role in azo dye synthesis.

Figure 1: Key Functional Groups.

-

Primary Aromatic Amine (-NH₂): This is the reactive site for diazotization, the foundational step in converting the molecule into a reactive diazonium salt.

-

Sulfonic Acid Group (-SO₃H): This group is crucial for imparting water solubility to the final dye, a key requirement for application in aqueous dyeing processes for textiles like wool and silk.[3]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group acts as an auxochrome, modifying the absorption of light and deepening the color (a bathochromic shift) of the final dye.

The Azo Synthesis Workflow: A Two-Stage Process

The synthesis of an azo dye from this compound is a sequential, two-part process.[4] Success hinges on the precise execution of each stage.

Figure 2: General Azo Dye Synthesis Workflow.

Stage 1: Diazotization Protocol

Diazotization converts the primary aromatic amine into a highly electrophilic diazonium salt.[5] This intermediate is unstable at higher temperatures and is therefore prepared in situ for immediate use.

Core Principle: The reaction involves treating the primary amine with nitrous acid (HNO₂), which is generated from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6] The reaction must be maintained at a low temperature (0-5 °C) to prevent the decomposition of the diazonium salt and unwanted side reactions.[6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Grade | Notes |

| This compound | 309.30 | Synthesis Grade (>98%) | Starting material |

| Sodium Nitrite (NaNO₂) | 69.00 | ACS Reagent Grade | Diazotizing agent |

| Hydrochloric Acid (HCl) | 36.46 | 37% (conc.), Reagent Grade | Acid catalyst |

| Sulfamic Acid (H₃NSO₃) | 97.09 | Reagent Grade | Optional, for quenching excess nitrite |

| Potassium Iodide-Starch Paper | N/A | N/A | For testing for excess nitrous acid |

| Distilled/Deionized Water | 18.02 | N/A | Solvent |

Step-by-Step Diazotization Procedure

This protocol is based on established methods for sparingly soluble amino sulfonic acids.[6][7]

-

Preparation of the Amine Suspension:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, create a suspension of this compound (e.g., 0.1 mol, 30.93 g) in 300 mL of water.

-

Causality: The sulfonic acid group is not sufficient to fully dissolve the molecule in neutral water. A fine, well-stirred suspension is critical for ensuring complete reaction.

-

Carefully add concentrated hydrochloric acid (e.g., 0.25 mol, ~25 mL).

-

Cool the mixture to 0-5 °C using an ice-salt bath. Maintain vigorous stirring. The amine will likely remain as a fine precipitate of its hydrochloride salt.

-

-

Preparation of the Nitrite Solution:

-

In a separate beaker, dissolve sodium nitrite (e.g., 0.105 mol, 7.25 g) in 50 mL of water. Cool this solution to ~5 °C.

-

Expertise: Using a slight molar excess (5-10%) of sodium nitrite ensures the complete conversion of the primary amine.

-

-

The Diazotization Reaction:

-

Once the amine suspension is stable at 0-5 °C, add the sodium nitrite solution dropwise from the dropping funnel over 20-30 minutes.

-

Trustworthiness: Maintain the temperature below 5 °C at all times. An exothermic reaction will occur, and the rate of addition must be controlled to prevent a temperature spike, which would lead to decomposition of the product diazonium salt.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.[8]

-

-

Confirmation and Quenching:

-

Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to potassium iodide-starch paper. An immediate dark blue-black color indicates an excess.

-

If the test is positive, the excess and potentially interfering nitrous acid can be destroyed by the portion-wise addition of a small amount of sulfamic acid until the test is negative.[6][8]

-

Reaction: HNO₂ + H₃NSO₃ → N₂ (g) + H₂SO₄ + H₂O

-

The resulting clear, cold solution contains the target diazonium salt and is ready for the immediate next step: azo coupling. Do not attempt to isolate the diazonium salt.

-

Stage 2: Azo Coupling Protocol

The electrophilic diazonium salt now reacts with an electron-rich coupling component (e.g., a phenol, naphthol, or aromatic amine) in an electrophilic aromatic substitution reaction to form the stable azo dye.

Core Principle: The reactivity of the coupling component is highly pH-dependent. Phenols and naphthols are most reactive in their phenoxide form, requiring mildly alkaline conditions (pH 8-10). Aromatic amines are typically coupled under mildly acidic conditions (pH 4-7) to ensure sufficient concentration of the free amine (not the protonated, unreactive ammonium salt).

Example Synthesis: Coupling with 2-Naphthol

This example will produce a red-orange anionic dye. 2-Naphthol is a classic coupling component that demonstrates the key principles of the reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Grade | Notes |

| Diazonium Salt Solution | ~335.76 (as chloride) | N/A | Prepared in situ from Stage 1 |

| 2-Naphthol (β-Naphthol) | 144.17 | Reagent Grade | Coupling Component |

| Sodium Hydroxide (NaOH) | 40.00 | ACS Reagent Grade | For pH control |

| Sodium Carbonate (Na₂CO₃) | 105.99 | ACS Reagent Grade | Buffer/Base |

| Sodium Chloride (NaCl) | 58.44 | N/A | For salting out the product |

Step-by-Step Coupling Procedure

-

Preparation of the Coupling Component Solution:

-

In a large beaker (to accommodate the volume from Stage 1), dissolve 2-Naphthol (e.g., 0.1 mol, 14.42 g) in 200 mL of a 5% aqueous sodium hydroxide solution.

-

Causality: 2-Naphthol is insoluble in water but readily dissolves in alkaline solutions to form the highly reactive sodium naphthoxide species.

-

Cool this solution to 5-10 °C in an ice bath with stirring.

-

-

The Coupling Reaction:

-

While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Stage 1) to the cold 2-naphthol solution.

-

Trustworthiness: A brightly colored precipitate (the azo dye) should form immediately. The slow addition and efficient stirring are crucial for obtaining a fine, easily filterable precipitate and preventing localized excess of diazonium salt.

-

During the addition, monitor the pH of the mixture. It should remain alkaline (pH > 8) to keep the naphthol in its reactive form. Add a 10% sodium carbonate solution as needed to maintain alkalinity.[9]

-

After the addition is complete, stir the mixture for another 1-2 hours in the ice bath to ensure complete coupling.

-

-

Isolation and Purification of the Azo Dye:

-

"Salt out" the dye to decrease its solubility and promote precipitation by adding a significant amount of sodium chloride to the mixture and stirring.

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a cold saturated sodium chloride solution to remove unreacted starting materials and inorganic salts.

-

Dry the purified dye in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

-

Reaction Mechanism Overview

A fundamental understanding of the reaction pathway is key to troubleshooting and optimization.

Figure 3: Simplified Reaction Mechanism Flow.

The diazotization process begins with the formation of the nitrosating agent, dinitrogen trioxide, from nitrous acid. This electrophile is then attacked by the lone pair of the primary amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable, resonance-delocalized diazonium ion. In the coupling stage, this powerful electrophile is attacked by the electron-rich ring of the coupling component, typically at the para position to an activating group, to form the final azo linkage (-N=N-).

Applications and Significance

Azo dyes derived from this compound are primarily classified as acid dyes . The presence of the sulfonic acid group allows them to form ionic bonds with cationic sites in protein fibers.

-

Textile Industry: These dyes are highly effective for dyeing natural protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[3]

-

Leather Dyeing: The affinity for protein structures makes them suitable for coloring leather, providing deep and vibrant shades.[4]

-

Paper and Inks: Water-soluble azo dyes are also used in the coloration of paper and as components in printing inks.[4][10]

-

Indicators: While less common for this specific precursor, some azo structures exhibit pH-dependent color changes, allowing for their use as acid-base indicators.